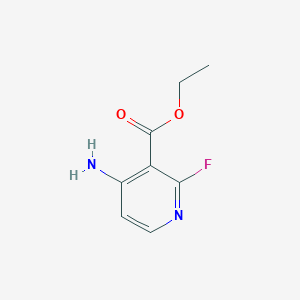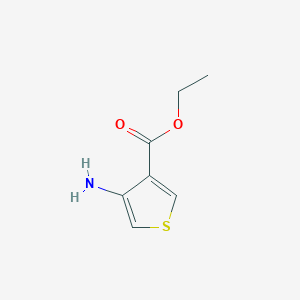
Ethyl 4-aminothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-aminothiophene-3-carboxylate: is an organic compound with the molecular formula C7H9NO2S. It belongs to the class of aminothiophenes, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is substituted with an amino group at the fourth position and an ethyl ester group at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Gewald Reaction: One common method for synthesizing ethyl 4-aminothiophene-3-carboxylate is the Gewald reaction. This involves the condensation of an α-cyanoester with elemental sulfur and a carbonyl compound. The reaction typically proceeds under basic conditions, often using a base such as sodium ethoxide.
Paal-Knorr Synthesis: Another method involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide to form the thiophene ring.
Industrial Production Methods: Industrial production of this compound often involves optimizing the Gewald reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl 4-aminothiophene-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding thiol or amine derivatives.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions. For example, it can react with acyl chlorides to form amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Acyl chlorides, anhydrous conditions, dichloromethane.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 4-aminothiophene-3-carboxylate is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of thiophene derivatives with biological macromolecules. It is also investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: this compound is explored for its potential therapeutic applications. It is a key intermediate in the synthesis of drugs targeting various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its unique chemical properties make it valuable in the development of materials with specific electronic and optical characteristics.
Wirkmechanismus
The mechanism of action of ethyl 4-aminothiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these transformations can generate reactive intermediates that interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-aminothiophene-3-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-aminothiophene-3-carboxylate: Similar structure but with the amino group at the second position instead of the fourth position.
Ethyl 4-aminothiophene-2-carboxylate: Similar structure but with the carboxylate group at the second position instead of the third position.
Uniqueness: this compound is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with other molecules. The presence of the amino group at the fourth position and the ethyl ester group at the third position provides distinct electronic and steric properties, making it a valuable intermediate in various synthetic and research applications.
Eigenschaften
Molekularformel |
C7H9NO2S |
|---|---|
Molekulargewicht |
171.22 g/mol |
IUPAC-Name |
ethyl 4-aminothiophene-3-carboxylate |
InChI |
InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-11-4-6(5)8/h3-4H,2,8H2,1H3 |
InChI-Schlüssel |
CKLSXGLEVIHXTM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl N-[1-(azetidin-3-yl)azetidin-3-yl]carbamate;dihydrochloride](/img/structure/B15232191.png)
![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B15232207.png)
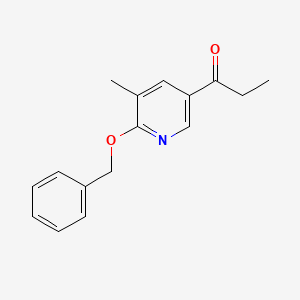
![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B15232217.png)

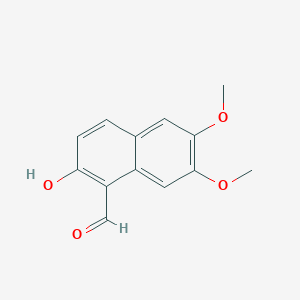
![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B15232250.png)
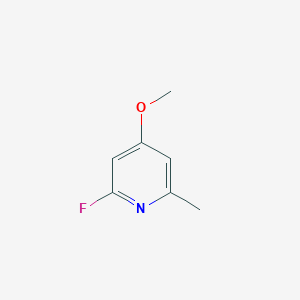
![tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B15232258.png)
